molecular formula C7H4ClFN4S B13182904 4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine

4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B13182904
M. Wt: 230.65 g/mol
InChI Key: PAZNDPNZAULRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that contains a triazine ring substituted with a chloro group, a fluorothiophene moiety, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro Group: Chlorination of the triazine ring is achieved using chlorinating agents such as phosphorus oxychloride (POCl3).

    Attachment of the Fluorothiophene Moiety: The fluorothiophene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene moiety.

    Coupling Reactions: The fluorothiophene moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Chlorinating Agents: Phosphorus oxychloride (POCl3)

    Coupling Catalysts: Palladium-based catalysts

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(2-thiophen-2-yl)-1,3,5-triazin-2-amine: Similar structure but lacks the fluorine atom.

    4-Chloro-6-(3-methylthiophen-2-yl)-1,3,5-triazin-2-amine: Contains a methyl group instead of a fluorine atom.

    4-Chloro-6-(3-bromothiophen-2-yl)-1,3,5-triazin-2-amine: Contains a bromine atom instead of a fluorine atom.

Uniqueness

4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C8H6ClFN5SC_8H_6ClFN_5S, with a molecular weight of approximately 232.68 g/mol. The structure features a triazine ring substituted with a chlorine atom, a fluorinated thiophene moiety, and an amine group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazine derivatives. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound A (related structure)Staphylococcus aureus32 µg/mL
Compound B (related structure)Escherichia coli64 µg/mL
This compoundPseudomonas aeruginosaTBD

Research indicates that variations in substituents significantly affect antimicrobial efficacy. The presence of the fluorothiophenyl group appears to enhance activity against certain Gram-negative bacteria, making it a candidate for further development in treating resistant infections .

Anticancer Activity

The anticancer properties of triazine derivatives have been widely studied. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

Case Study:
A study focused on triazine derivatives demonstrated that compounds with electron-withdrawing groups exhibited significant cytotoxicity against various cancer cell lines. For example, derivatives with halogen substitutions were found to inhibit cell growth in breast and lung cancer models .

Table 2: Cytotoxicity Data

CompoundCancer Cell LineIC50 (µM)
Compound C (related structure)MCF-7 (breast cancer)15 µM
Compound D (related structure)A549 (lung cancer)20 µM
This compoundTBDTBD

These findings suggest that the incorporation of specific functional groups can enhance the anticancer activity of triazine derivatives.

Enzyme Inhibition

Enzyme inhibition studies reveal that certain triazine compounds can act as effective inhibitors of key enzymes involved in metabolic pathways.

Table 3: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition TypeIC50 (µM)
Compound E (related structure)Dipeptidyl peptidase IV (DPP-IV)Competitive12 µM
Compound F (related structure)Aldose reductaseNon-competitive8 µM
This compoundTBDTBD

Inhibition of DPP-IV is particularly noteworthy due to its role in glucose metabolism and potential implications for diabetes treatment .

Properties

Molecular Formula

C7H4ClFN4S

Molecular Weight

230.65 g/mol

IUPAC Name

4-chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H4ClFN4S/c8-6-11-5(12-7(10)13-6)4-3(9)1-2-14-4/h1-2H,(H2,10,11,12,13)

InChI Key

PAZNDPNZAULRAB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1F)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.